

In-Depth Technical Guide: Solubility of 1-Benzyl-4-(4-nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-Benzyl-4-(4-nitrophenyl)piperazine

Cat. No.: B098698

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(4-nitrophenyl)piperazine is an organic compound of interest in medicinal chemistry and drug discovery. A critical parameter for the progression of any compound through the development pipeline is its solubility. Solubility influences bioavailability, formulation, and the reliability of in-vitro assays.^{[1][2][3][4]} This guide provides a technical overview of the solubility of **1-Benzyl-4-(4-nitrophenyl)piperazine**, with a focus on Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and high-throughput screening.

Quantitative Solubility Data

Experimentally determined quantitative solubility data for **1-Benzyl-4-(4-nitrophenyl)piperazine** in DMSO and other common laboratory solvents are not readily available in public databases or peer-reviewed literature. In drug discovery, such data is often generated internally and may not be published.

While specific experimental values are unavailable, DMSO is recognized as a powerful, aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds.^{[5][6][7]} For novel compounds like **1-Benzyl-4-(4-nitrophenyl)piperazine**, solubility is typically determined empirically using standardized laboratory protocols.

The following table summarizes the type of data that would be generated in such an analysis. The values presented are placeholders and should be determined experimentally.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (µM)	Method
DMSO	25	Data not available	Data not available	Thermodynamic
Ethanol	25	Data not available	Data not available	Thermodynamic
Methanol	25	Data not available	Data not available	Thermodynamic
Acetonitrile	25	Data not available	Data not available	Thermodynamic
Water	25	Data not available	Data not available	Thermodynamic
PBS (pH 7.4)	25	Data not available	Data not available	Kinetic

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: Thermodynamic Solubility and Kinetic Solubility.^{[1][8]}

- **Thermodynamic (Equilibrium) Solubility:** This measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.^{[3][8]} It is considered the "true" solubility and is crucial for lead optimization and formulation development.^{[1][3]} The most common method is the Shake-Flask method.^{[1][9][10]}
- **Kinetic Solubility:** This is a non-equilibrium measurement used in early-stage drug discovery for high-throughput screening (HTS).^{[1][2][11]} It typically involves dissolving the compound in DMSO first, followed by dilution into an aqueous buffer.^{[1][2][8][11][12]} The measurement identifies the concentration at which the compound precipitates out of the aqueous solution.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a test compound.

Materials:

- **1-Benzyl-4-(4-nitrophenyl)piperazine** (solid)
- Selected solvent (e.g., DMSO, PBS pH 7.4)
- Vials with screw caps
- Orbital shaker or vial roller system[3]
- Centrifuge
- Filtration apparatus (e.g., 0.45 μm syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[1][3][9]

Procedure:

- **Compound Addition:** Add an excess amount of the solid compound to a vial to ensure that a saturated solution is achieved.
- **Solvent Addition:** Add a precise volume of the desired solvent (e.g., DMSO) to the vial.
- **Equilibration:** Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). The mixture should be agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][3][8]
- **Separation:** After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant to remove any remaining particulates.[1][9]

- Quantification: Analyze the concentration of the compound in the clear, filtered supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[3][8][9] A calibration curve prepared from stock solutions of known concentrations is used to determine the exact solubility value.[9]
- Reporting: The results are reported in units of $\mu\text{g/mL}$ or μM .[9]

Detailed Protocol: Kinetic Solubility for High-Throughput Screening

This protocol describes a common method for assessing kinetic solubility, often used to identify potential liabilities early in discovery.

Materials:

- **1-Benzyl-4-(4-nitrophenyl)piperazine** stock solution in 100% DMSO (e.g., 10 mM or 50 mM).[8]
- Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
- 96-well microtiter plates.
- Plate reader-based detection system (e.g., nephelometer for light scattering or UV-Vis spectrophotometer).[1][2][12]

Procedure:

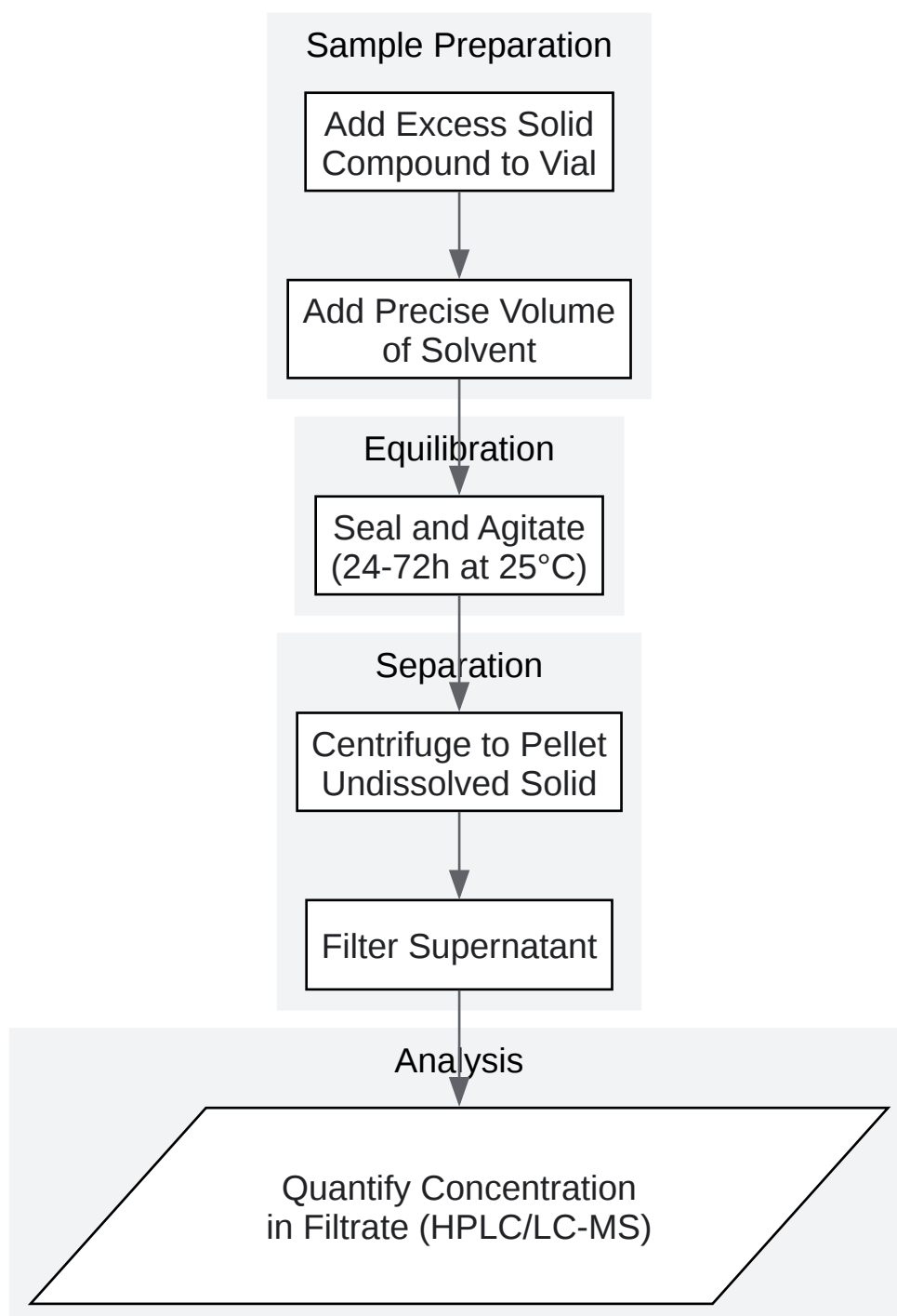
- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[11][12]
- Dilution: Dispense a small volume (e.g., 2-5 μL) of the DMSO stock solution into the wells of a microtiter plate.[12]
- Buffer Addition: Add the aqueous buffer to the wells to achieve the final desired compound concentrations. The final DMSO concentration should be kept low and consistent, typically below 1-2%.[6][8]

- Incubation: Mix the contents and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[\[1\]](#)[\[11\]](#)
- Precipitation Detection: Measure the amount of precipitate formed.
 - Nephelometry: A nephelometer measures the light scattered by undissolved particles in the wells.[\[1\]](#)[\[2\]](#)[\[12\]](#)
 - Direct UV / LC-MS: The solution is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV-Vis absorbance or LC-MS.[\[1\]](#)[\[2\]](#)[\[12\]](#)
- Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is observed.

Visualizations

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

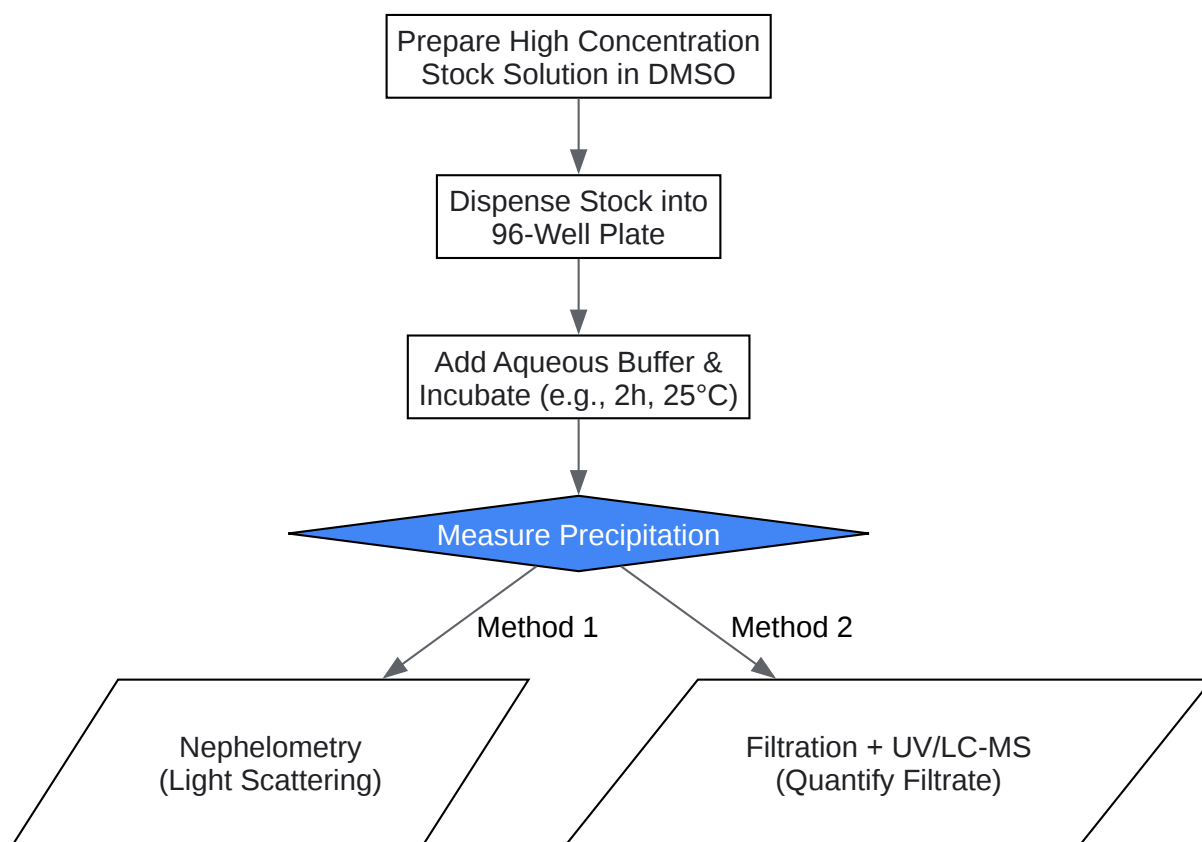


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Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Workflow for Kinetic Solubility Determination

This diagram shows the high-throughput process for determining kinetic solubility, starting from a DMSO stock solution.



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Caption: High-Throughput Workflow for Kinetic Solubility Determination.

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